

A Comprehensive Technical Guide on 4-(4-Aminophenyl)morpholin-3-one

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

Cat. No.: B139978

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Abstract

This document provides a detailed technical overview of **4-(4-Aminophenyl)morpholin-3-one**, a key intermediate in the synthesis of pharmaceuticals, most notably the anticoagulant Rivaroxaban. It covers the compound's physicochemical properties, experimental protocols for its synthesis, and its primary applications. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Introduction

4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) is a ketone-containing organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical manufacturing.^[1] Its molecular structure, featuring a morpholine ring attached to an aminophenyl group, provides the necessary reactivity for its role in the synthesis of complex active pharmaceutical ingredients (APIs).^[2] The primary and most well-documented application of this compound is as a pivotal intermediate in the production of Rivaroxaban, a direct factor Xa inhibitor used for preventing and treating various thromboembolic diseases.^{[2][3][4]}

Physicochemical Properties

A summary of the key chemical and physical properties of **4-(4-Aminophenyl)morpholin-3-one** is provided below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[3][5][6][7][8]
Molecular Weight	192.21 g/mol	[5][6][7][8][9]
Exact Mass	192.089877630 Da	[5][9]
IUPAC Name	4-(4-aminophenyl)morpholin-3-one	[5]
CAS Number	438056-69-0	[3][7][8]
Appearance	White to Off-White Crystalline Powder	[3][6][7]
Melting Point	165–175 °C	[2][6][7]
Boiling Point	502.3±45.0°C at 760 mmHg	[10]
Purity	≥95% - ≥99%	[3][6]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Partially soluble in Methanol.	[6][10][11]
Storage Conditions	Store at 2–8 °C in a cool, dark, and airtight container, under an inert gas.	[6][12][13]

Synthesis and Experimental Protocols

The synthesis of **4-(4-Aminophenyl)morpholin-3-one** is a multi-step process, with several reported routes. A common and efficient method involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.

Protocol: Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one

This protocol describes a common method for the synthesis of **4-(4-Aminophenyl)morpholin-3-one** via the reduction of 4-(4-nitrophenyl)morpholin-3-one.

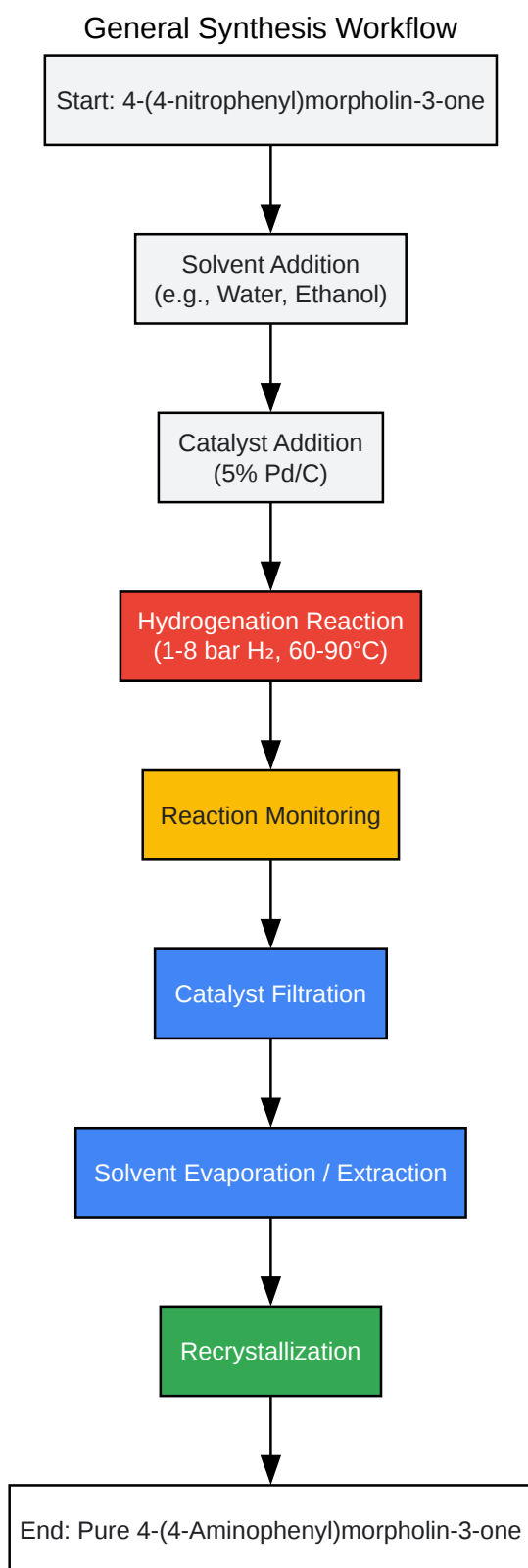
Materials:

- 4-(4-nitrophenyl)morpholin-3-one
- Palladium on activated charcoal (5% Pd/C)
- Water or Ethanol
- Ethyl acetate
- Hydrogen gas
- Parr pressure apparatus or similar autoclave

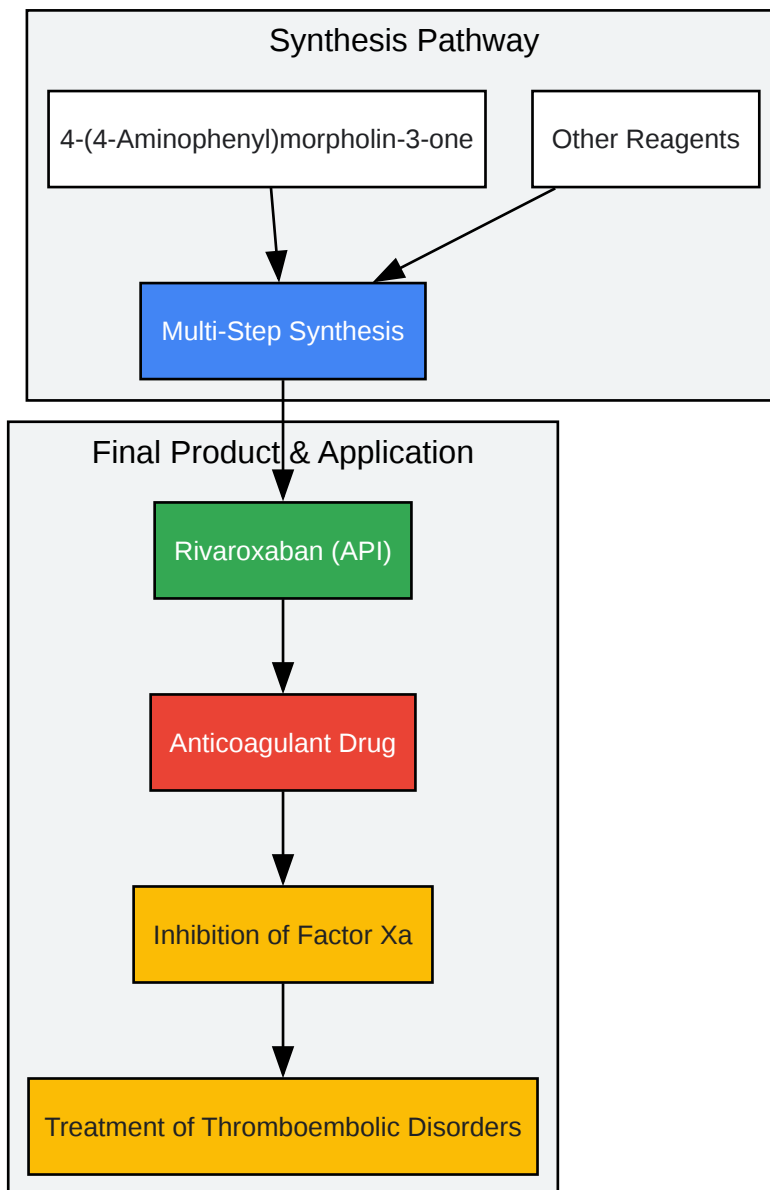
Procedure:

- Suspend 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent such as water, ethanol, or aqueous acetic acid in a pressure vessel.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Add a catalytic amount of 5% palladium on activated charcoal to the suspension.[\[14\]](#)
- Seal the pressure apparatus and purge it with hydrogen gas to replace the air.[\[16\]](#)
- Pressurize the vessel with hydrogen to a pressure of 1 to 8 bar.[\[14\]](#)[\[15\]](#)
- Heat the mixture to a temperature ranging from 60°C to 90°C while stirring.[\[14\]](#)[\[16\]](#)
- Monitor the reaction progress. The reaction is typically complete within 1.5 to 3 hours.[\[14\]](#)[\[16\]](#)
- Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the apparatus.[\[14\]](#)
- Filter the mixture to remove the palladium on carbon catalyst.[\[15\]](#)[\[16\]](#)
- If water was used as the solvent, the product can be extracted with ethyl acetate.[\[14\]](#)

- Concentrate the filtrate under reduced pressure to obtain the crude product.[\[16\]](#)
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield **4-(4-aminophenyl)morpholin-3-one**.[\[16\]](#)



Role in Rivaroxaban Synthesis



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